REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.[N:9]([O-])=O.[Na+].O.O.[Sn](Cl)(Cl)(Cl)Cl>Cl>[ClH:1].[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][NH2:9])=[CH:4][CH:3]=1 |f:1.2,3.4.5,7.8|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)N
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
tin chloride dihydrate
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 2 mL of H20
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
WAIT
|
Details
|
to reach 0° C. within 40 min
|
Duration
|
40 min
|
Type
|
FILTRATION
|
Details
|
the white precipitate was recovered by filtration
|
Type
|
WASH
|
Details
|
washed with Et2O
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=CC=C(C=N1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |